3-Amino-6-chloroquinoline dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H9Cl3N2 |
|---|---|
Molecular Weight |
251.5 g/mol |
IUPAC Name |
6-chloroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H7ClN2.2ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;;/h1-5H,11H2;2*1H |
InChI Key |
ZVRRGTJMPPIIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)N.Cl.Cl |
Origin of Product |
United States |
Chemical Reactivity and Role As a Building Block in Organic Synthesis
Functional Group Transformations of 3-Amino-6-chloroquinoline Dihydrochloride (B599025)
The strategic manipulation of the amino and chloro groups, alongside modifications to the quinoline (B57606) core, provides a powerful toolkit for generating molecular diversity.
The primary amino group at the 3-position of the quinoline ring is a versatile handle for a variety of chemical transformations. Its nucleophilic character allows it to readily participate in reactions such as acylation, sulfonylation, and the formation of Schiff bases.
One prominent example of its reactivity is the condensation reaction with aldehydes and ketones to form Schiff bases (imines). For instance, 3-aminoquinoline (B160951) can react with substituted chromone (B188151) aldehydes, such as 6-chloro-3-formylchromone, to yield the corresponding Schiff base. ijsrch.comresearchgate.net This reaction typically proceeds by refluxing the reactants in a suitable solvent like ethanol. The resulting imine bond can be further reduced to a secondary amine or utilized in cyclization reactions to construct more complex heterocyclic systems.
Beyond Schiff base formation, the amino group can undergo acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to produce sulfonamides. evitachem.com These reactions are fundamental in modifying the electronic and steric properties of the molecule, which is a key strategy in medicinal chemistry for optimizing biological activity. The general schemes for these transformations are depicted below:
| Reaction Type | Reagents | Product |
| Acylation | R-COCl | 3-(Acylamino)-6-chloroquinoline |
| Sulfonylation | R-SO2Cl | 3-(Sulfonylamino)-6-chloroquinoline |
| Schiff Base Formation | R-CHO | 3-(Alkylideneamino)-6-chloroquinoline |
Table 1: Common derivatization reactions of the amino group in 3-Amino-6-chloroquinoline.
The chlorine atom at the 6-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, albeit under conditions that are often more forcing than those for activated aryl halides. libretexts.orgyoutube.comyoutube.com The reactivity of this position can be enhanced by the electron-withdrawing nature of the quinoline nitrogen. However, compared to positions 2 and 4 of the quinoline ring, the 6-position is generally less activated towards nucleophilic attack.
Despite this, the chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as powerful tools for the functionalization of chloroquinolines.
The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govwikipedia.orgorganic-chemistry.orgfishersci.co.uk This reaction is instrumental in synthesizing biaryl compounds and introducing alkyl or vinyl substituents at the 6-position.
The Buchwald-Hartwig amination provides a versatile method for the formation of carbon-nitrogen bonds by coupling the chloroquinoline with a primary or secondary amine, again using a palladium catalyst system. wikipedia.orgnih.govlibretexts.orgyoutube.comacs.org This reaction has largely superseded classical methods for the synthesis of arylamines due to its broad substrate scope and functional group tolerance.
These cross-coupling reactions significantly expand the synthetic possibilities, as summarized in the following table:
| Coupling Reaction | Coupling Partner | Resulting Bond | Product Class |
| Suzuki-Miyaura | R-B(OH)2 | C-C | 6-Aryl/alkyl/vinyl-3-aminoquinoline |
| Buchwald-Hartwig | R-NH2 | C-N | 6-(Amino)-3-aminoquinoline derivative |
Table 2: Palladium-catalyzed cross-coupling reactions at the 6-position.
The quinoline ring system itself can undergo a range of chemical modifications, further contributing to the structural diversity of its derivatives. Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene (B151609) portion of the quinoline ring. The position of substitution is directed by the existing substituents and the electronic nature of the quinoline system. The nitrogen atom in the quinoline ring deactivates the pyridine (B92270) ring towards electrophilic attack, while the benzene ring is generally more reactive. uoanbar.edu.iqrsc.org
Furthermore, the quinoline nitrogen can be quaternized to form quinolinium salts, which can alter the solubility and electronic properties of the molecule. The reactivity of the quinoline ring can also be modulated by the introduction of activating or deactivating groups through the transformation of the amino and chloro substituents, as previously discussed.
Applications as a Synthetic Intermediate for Complex Molecules
The multifaceted reactivity of 3-Amino-6-chloroquinoline dihydrochloride makes it a valuable starting material for the synthesis of more elaborate molecular architectures, particularly novel heterocyclic systems.
The functional groups of 3-Amino-6-chloroquinoline provide reactive handles for the annulation of additional heterocyclic rings onto the quinoline scaffold. For example, the amino group can be diazotized and subsequently reacted with an azide (B81097) to form a triazole ring. nih.govnih.govfrontiersin.orgresearchgate.net More commonly, the amino group can be used as a nucleophile in condensation reactions to build fused ring systems.
A prominent application is in the synthesis of pyrimidine-fused quinolines. organic-chemistry.orgnih.govresearchgate.netnih.govgrowingscience.com For instance, the amino group can react with a β-ketoester or a similar 1,3-dielectrophile to construct a pyrimidine (B1678525) ring fused to the quinoline core. These reactions often proceed through an initial condensation followed by an intramolecular cyclization. The synthesis of triazole-tethered chloroquinoline-pyrimidine hybrids has been reported, showcasing the utility of this building block in creating complex, multi-heterocyclic structures. nih.gov
The general strategy often involves a multi-step sequence where both the amino and chloro groups are sequentially functionalized to build up the desired heterocyclic system.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. banglajol.inforesearchgate.netnih.gov The ability to systematically modify the structure of a lead compound is crucial for developing robust QSAR models. 3-Amino-6-chloroquinoline serves as an excellent scaffold for such studies due to the presence of distinct and orthogonally reactive functional groups.
By systematically varying the substituents at the 3-amino and 6-chloro positions, a library of analogs can be synthesized. For example, a series of amides or sulfonamides can be prepared by reacting the amino group with a diverse set of acyl chlorides or sulfonyl chlorides. nih.gov Similarly, the 6-position can be diversified using Suzuki or Buchwald-Hartwig couplings with a range of boronic acids or amines.
The resulting library of compounds, with well-defined structural variations, can then be tested for a specific biological activity, such as kinase inhibition. nih.govscielo.brnih.govresearchgate.netmdpi.com The data obtained can be used to develop QSAR models that identify the key structural features responsible for the observed activity. These models can then guide the design of new, more potent, and selective compounds. For instance, QSAR studies on aminoquinoline analogs have been used to develop models for predicting their activity as MCH1 receptor antagonists. banglajol.info While specific QSAR studies on 3-Amino-6-chloroquinoline derivatives are not extensively documented in the provided context, the principles derived from studies on related quinoline and quinolinone systems are directly applicable. nih.govnih.gov
| Position of Derivatization | Reaction Type | Example of Diversity | QSAR Descriptor Variation |
| 3-Amino Group | Acylation/Sulfonylation | Different alkyl/aryl groups | Steric bulk, lipophilicity, electronic effects |
| 6-Chloro Group | Suzuki Coupling | Different aryl/heteroaryl groups | Aromaticity, polar surface area, H-bond donors/acceptors |
| 6-Chloro Group | Buchwald-Hartwig Amination | Different primary/secondary amines | Basicity, size, H-bonding capacity |
Table 3: Derivatization strategies for QSAR studies based on the 3-Amino-6-chloroquinoline scaffold.
Computational and Theoretical Investigations of 3 Amino 6 Chloroquinoline Dihydrochloride and Quinoline Analogs
Quantum Chemical Calculations for Structural and Electronic Features
Quantum chemical calculations are instrumental in predicting the molecular structure and electronic properties of quinoline (B57606) derivatives. These computational methods provide a detailed understanding of the geometric parameters, vibrational modes, and electronic transitions that characterize these compounds.
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. The B3LYP functional, combined with a suitable basis set such as 6-311++G(d,p), is frequently employed for the geometry optimization of quinoline derivatives. This process determines the most stable conformation of the molecule by finding the minimum energy structure. For instance, a computational study on 6-chloroquinoline (B1265530) (6CQ) utilized the B3LYP/6-311++G(d,p) level of theory to achieve a stable molecular geometry in the gas phase. dergipark.org.tr The optimized structure revealed that the molecule is perfectly planar. dergipark.org.tr
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data. The vibrational modes are assigned based on the potential energy distribution (PED). dergipark.org.tr In the case of 6-chloroquinoline, the calculated vibrational wavenumbers showed good correlation with experimental FT-IR spectra. dergipark.org.tr For example, the C-Cl stretching modes for 6CQ were computationally observed at 351, 607, and 637 cm⁻¹, which aligns well with experimental findings and data from similar compounds. dergipark.org.tr
Table 1: Selected Calculated Vibrational Frequencies for 6-Chloroquinoline (Analog)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| C-H Stretching | 3010 - 3072 |
| C-C Stretching | 1032 - 1621 |
| C-H In-plane Bend | 1032 - 1497 |
| C-H Out-of-plane Bend | 873, 946 - 976 |
| C-Cl Stretching | 351, 607, 637 |
| Data sourced from a DFT study on 6-chloroquinoline using the B3LYP/6-311++G(d,p) method. dergipark.org.tr |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic absorption properties of molecules. By applying TD-DFT calculations to the optimized ground-state geometry, it is possible to predict the electronic transitions, including their excitation energies and oscillator strengths. This information is used to simulate the UV-Vis absorption spectrum of the compound. dergipark.org.tr
A computational study on 6-aminoquinoline (6AQ), a related analog, employed the TD-DFT approach to estimate its absorption spectra in various solvents. nih.gov The calculations revealed that the computed absorption maxima for 6AQ were in the range of 327 nm to 340 nm, corresponding to a π → π* transition. nih.gov It was also observed that an increase in solvent polarity led to a bathochromic (red) shift in the absorption maxima. nih.gov For 6-chloroquinoline, TD-DFT modeling was also used to obtain its electronic absorption spectral properties. dergipark.org.tr
Table 2: Calculated Electronic Absorption Properties for 6-Aminoquinoline (Analog)
| Solvent | Calculated Absorption Maxima (nm) | Transition Type |
| Various Solvents | 327 - 340 | π → π* |
| Data from a TD-DFT study on 6-aminoquinoline. nih.gov |
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP hybrid functional is a popular choice that often provides a good balance between accuracy and computational cost for organic molecules. dergipark.org.tr
The selection of the basis set is also crucial. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for quinoline derivatives. dergipark.org.tr The inclusion of diffuse functions ("++") is important for accurately describing the behavior of electrons far from the nucleus, which is particularly relevant for anions and excited states. Polarization functions ("d,p") allow for more flexibility in the shape of the atomic orbitals, leading to a more accurate description of bonding. For certain applications, other basis sets like those from the Dunning's correlation-consistent family (e.g., cc-pVTZ) may be employed. The choice of basis set represents a compromise between computational expense and the desired level of accuracy.
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods provide valuable descriptors that help in understanding and predicting the chemical behavior of quinoline and its analogs.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org
In studies of quinoline analogs like 6-aminoquinoline, the HOMO and LUMO were found to be localized over the entire molecule. nih.gov For quinoline itself, the HOMO-LUMO energy gap has been calculated to be approximately -4.83 eV at the DFT level. scirp.org The analysis of FMOs provides insights into the regions of the molecule that are most likely to be involved in chemical reactions.
Table 3: Frontier Molecular Orbital Energies for Quinoline (Analog)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.646 |
| LUMO | -1.816 |
| HOMO-LUMO Gap (ΔE) | -4.83 |
| Data sourced from a DFT study on quinoline. scirp.org |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.
For 6-chloroquinoline, the MEP surface analysis provides information about its reactive behavior. dergipark.org.tr The negative potential is generally concentrated around the nitrogen atom due to its high electronegativity, making it a likely site for electrophilic attack. The positive potential is typically found around the hydrogen atoms. The presence of the chlorine and amino substituents in 3-Amino-6-chloroquinoline is expected to significantly influence the MEP surface, with the amino group increasing the negative potential and the chlorine atom affecting the potential due to its electronegativity and electron-withdrawing nature.
Analysis of Atomic Charge Distribution
The distribution of atomic charges within a molecule is fundamental to understanding its chemical reactivity, electrostatic potential, and intermolecular interactions. For 3-Amino-6-chloroquinoline and its analogs, computational methods such as Density Functional Theory (DFT) are employed to calculate the partial charges on each atom. One common method for this is Mulliken population analysis, which partitions the total electron density among the constituent atoms.
Theoretical studies on quinoline and its substituted derivatives reveal a complex electronic landscape significantly influenced by the nature and position of its substituents. The nitrogen atom in the quinoline ring is inherently electronegative, typically bearing a negative partial charge. For the parent quinoline molecule, DFT calculations have shown the nitrogen atom (N1) to have a negative Mulliken charge, while adjacent carbon atoms, such as C2 and C8a, exhibit positive charges, indicating their electrophilic nature.
The introduction of substituents, such as a chloro group at the 6-position and an amino group at the 3-position, profoundly alters this charge distribution. A study on 6-chloroquinoline (6CQ) using DFT with the B3LYP method and 6-311++G(d,p) basis set demonstrated that the chlorine substitution significantly modifies the reactive nature of the quinoline moiety. The chlorine atom, being highly electronegative, draws electron density from the benzene (B151609) ring, affecting the charges on the carbon atoms in its vicinity.
Similarly, the amino group at the 3-position acts as an electron-donating group through resonance, increasing the electron density on the pyridine (B92270) ring of the quinoline system. This donation of electron density from the amino group's lone pair can influence the basicity of the ring nitrogen and the nucleophilicity of certain carbon atoms. DFT analyses of amino-substituted quinolines have shown that the amino nitrogen carries a negative charge, while the hydrogen atoms attached to it are positively charged. The presence of the amino group tends to increase the negative charge on alternating carbon atoms of the quinoline core due to resonance effects.
In 3-Amino-6-chloroquinoline, these two effects are combined. The electron-withdrawing inductive effect of the chlorine atom at C6 and the electron-donating resonance effect of the amino group at C3 create a unique charge distribution. This distribution dictates the molecule's electrostatic potential surface, highlighting regions susceptible to electrophilic or nucleophilic attack and governing how the molecule interacts with biological macromolecules. The precise atomic charges are critical for building accurate models for molecular docking and quantitative structure-activity relationship (QSAR) studies.
| Atom/Group | Typical Calculated Partial Charge (e) | Influencing Factor |
|---|---|---|
| Quinoline Nitrogen (N1) | -0.25 to -0.35 | Inherent electronegativity |
| Chlorine at C6 | Negative | Strong inductive electron withdrawal |
| Carbon at C6 | Positive | Attached to electronegative Cl |
| Amino Nitrogen at C3 | Negative | Electronegativity, electron donation |
| Carbons ortho/para to -NH2 | Increased negative charge | Resonance electron donation |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict and analyze the binding of a ligand, such as 3-Amino-6-chloroquinoline, to the active site of a biological target, typically a protein or enzyme. These studies are crucial in drug discovery for elucidating mechanisms of action and for the rational design of more potent and selective analogs.
The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, and its derivatives have been extensively studied for their interactions with various biological targets, including kinases, reverse transcriptases, and topoisomerases. Docking studies on chloro- and amino-substituted quinoline derivatives have revealed key structural features that govern their binding affinity and selectivity.
For instance, molecular docking of quinoline derivatives into the active site of HIV reverse transcriptase has shown that the quinoline ring often engages in hydrophobic interactions with nonpolar amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues such as lysine or leucine in the enzyme's active site. nih.gov
The substituents on the quinoline ring play a pivotal role in modulating these interactions. The chlorine atom at the 6-position can participate in halogen bonding or enhance hydrophobic interactions within the binding pocket. The amino group at the 3-position is particularly significant as it can act as a hydrogen bond donor, forming specific, directional interactions that can significantly increase binding affinity.
In the context of anticancer research, quinoline derivatives have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) kinase and BCR-ABL1 tyrosine kinase. scielo.brnih.gov Studies have shown that these compounds can fit into the ATP-binding pocket of these enzymes. The interactions often involve hydrogen bonds between the quinoline nitrogen or substituents and key residues like methionine, threonine, or aspartate in the kinase hinge region. scielo.br The planar quinoline ring system facilitates π-π stacking interactions with aromatic residues like phenylalanine. nih.gov
The binding energy, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the binding affinity. Lower (more negative) scores typically indicate stronger binding. Docking studies of various chloro- and amino-substituted quinolines have reported favorable binding energies against a range of therapeutically relevant targets. scielo.brscirp.orgnih.gov These computational predictions provide a basis for understanding the ligand-target interactions at a molecular level and guide the synthesis of new derivatives with improved biological activity.
| Quinoline Analog Class | Biological Target | Reported Docking Score Range (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrano[3,2-c]quinoline derivatives | DNA-Topoisomerase | -7.5 to -8.3 | Not Specified |
| 2-Chloro-3-formyl quinolines | HIV Reverse Transcriptase | -9.96 to -10.67 | LYS101, TYR188, TRP229 |
| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 | MET318 |
| 4-Aminoquinoline (B48711) derivatives | EGFR Kinase | Not Specified (Strong Interaction) | MET793, LYS745 |
| Thiopyrano[2,3-b]quinoline derivatives | CB1a Protein | -5.3 to -6.1 | ILE8, LYS7, PHE15, TRP12 |
Spectroscopic and Structural Elucidation Studies in Academic Research
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) spectroscopy of 3-Amino-6-chloroquinoline dihydrochloride (B599025) is expected to reveal characteristic absorption bands corresponding to its key structural features: the protonated quinoline (B57606) ring, the ammonium (B1175870) group, and the carbon-chlorine bond. As a dihydrochloride salt, the quinoline nitrogen and the 3-amino group are protonated, which significantly influences the spectrum compared to the free base.
The FT-IR spectrum of quinoline hydrochloride shows a broad absorption band for the N⁺-H stretch, typically in the 2500-3000 cm⁻¹ region. nist.govchemicalbook.com Similarly, the ammonium group (-NH₃⁺) resulting from the protonation of the amino group exhibits characteristic broad N-H stretching vibrations in the 3100-2800 cm⁻¹ range. Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are anticipated around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.
The aromatic quinoline core gives rise to several distinct signals. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. astrochem.org The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings produce a series of sharp bands in the 1650-1450 cm⁻¹ region. researchgate.netresearchgate.net The presence of the chlorine substituent at the 6-position is indicated by a C-Cl stretching vibration, which for 6-chloroquinoline (B1265530), is found in the 700-600 cm⁻¹ range. dergipark.org.tr
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| 3100 - 2800 | N-H Stretch (broad) | Ammonium (-NH₃⁺) and Quinolinium (N⁺-H) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| ~1620 | C=C / C=N Stretch | Quinoline Ring |
| ~1600 | N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) |
| ~1500 | N-H Bend (Symmetric) | Ammonium (-NH₃⁺) |
| 1650 - 1450 | C=C / C=N Stretch | Quinoline Ring Skeletal Vibrations |
| 700 - 600 | C-Cl Stretch | Aryl Halide |
Raman spectroscopy serves as a valuable complement to FT-IR for elucidating molecular structure. Quinoline and its derivatives, due to their highly symmetric and chromophoric nature, tend to produce intense Raman signals. researchgate.net This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FT-IR spectra.
For 3-Amino-6-chloroquinoline dihydrochloride, the aromatic ring vibrations are expected to be prominent in the Raman spectrum. Studies on related quinoline compounds have shown that protonation at the N1 position leads to significant changes in the Raman bands within the 1500 cm⁻¹ to 1650 cm⁻¹ range, which can serve as markers for the molecule's electronic state. researchgate.net The C-Cl stretching mode is also typically Raman active and can be observed with strong intensity. dergipark.org.tr While detailed experimental Raman data for this specific dihydrochloride salt is not widely published, the technique is instrumental in confirming the vibrations of the quinoline skeletal framework and the substituent bonds. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. For this compound, the protonation of both nitrogen atoms has a profound deshielding effect, shifting the signals of nearby nuclei downfield.
In the ¹H NMR spectrum, the six aromatic protons on the quinoline ring are expected to appear at significantly downfield chemical shifts due to the electron-withdrawing nature of the protonated quinolinium and ammonium groups. The protons on the pyridine (B92270) ring (H2 and H4) would be the most deshielded. The protons of the ammonium (-NH₃⁺) and quinolinium (N⁺-H) groups would likely appear as broad singlets, with chemical shifts that can be dependent on solvent and concentration.
Based on data from related compounds like 6-chloroquinoline and various aminoquinolines, a set of predicted chemical shifts and coupling patterns can be established. chemicalbook.comchemicalbook.comnih.gov
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | ~9.0 | Doublet | J ≈ 2-3 Hz |
| H4 | ~8.5 | Doublet | J ≈ 2-3 Hz |
| H5 | ~8.2 | Doublet | J ≈ 9 Hz |
| H7 | ~7.9 | Doublet of Doublets | J ≈ 9 Hz, 2 Hz |
| H8 | ~8.1 | Doublet | J ≈ 2 Hz |
| -NH₃⁺ | Variable (Broad) | Singlet | N/A |
| N⁺-H | Variable (Broad) | Singlet | N/A |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals corresponding to the carbons of the quinoline ring are expected. Similar to the proton spectrum, the chemical shifts are influenced by the electron-withdrawing effects of the substituents and the protonated nitrogen atoms, leading to a general downfield shift compared to the neutral parent compound.
By analyzing data from 6-chloroquinoline and 3-aminoquinoline (B160951), the approximate chemical shifts for each carbon can be predicted. nih.govtsijournals.comchemicalbook.comchemicalbook.com Carbons directly bonded to or in close proximity to the nitrogen and chlorine atoms (C2, C3, C4, C4a, C6, C8a) will show the most significant shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~145 |
| C3 | ~130 |
| C4 | ~140 |
| C4a | ~125 |
| C5 | ~130 |
| C6 | ~135 |
| C7 | ~128 |
| C8 | ~122 |
| C8a | ~148 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. In a typical mass spectrometry experiment (e.g., using electron ionization), the dihydrochloride salt would likely be analyzed as its free base, 3-amino-6-chloroquinoline (C₉H₇ClN₂), after the thermal loss of two HCl molecules in the instrument's inlet.
The molecular ion peak ([M]⁺•) for the free base would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~178.03). A key diagnostic feature would be the presence of an [M+2]⁺• peak at m/z ~180, with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). nih.gov
The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for quinoline derivatives include the loss of HCN (27 mass units) from the pyridine ring. nih.govnih.gov The presence of the amino group could lead to the loss of ammonia (B1221849) (NH₃, 17 mass units), while the chlorine atom could be lost as a radical (•Cl, 35 mass units). libretexts.orgmiamioh.edunih.gov
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 180 | [M+2]⁺• | Molecular ion with ³⁷Cl |
| 178 | [M]⁺• | Molecular ion with ³⁵Cl |
| 151 | [M - HCN]⁺• | HCN |
| 143 | [M - Cl]⁺ | •Cl |
| 116 | [M - Cl - HCN]⁺ | •Cl, HCN |
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.
Despite a thorough search of academic literature and structural databases, no specific X-ray crystallographic data for this compound was found. While crystallographic studies have been conducted on related quinoline derivatives, the specific crystal structure of this compound does not appear to be publicly available in the searched resources.
For related compounds, such as 6-chloroquinoline, a study on its spectroscopic and electronic features noted the absence of previously revealed X-ray crystallography data. Crystallographic analyses have been reported for other derivatives, including 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, providing detailed structural parameters for that specific molecule. However, these findings cannot be extrapolated to determine the solid-state structure of this compound.
The determination of the crystal structure of this compound would require experimental analysis. Such a study would involve growing a single crystal of the compound and analyzing its diffraction pattern when exposed to an X-ray beam. The resulting data would allow for the elucidation of its unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. This information would be invaluable for understanding its solid-state packing, hydrogen bonding networks (particularly involving the dihydrochloride form), and potential polymorphic forms.
Advanced Academic Research Avenues and Future Directions
Design and Synthesis of Novel Quinoline-Based Architectures with Tuned Reactivity
The strategic functionalization of the 3-Amino-6-chloroquinoline dihydrochloride (B599025) core allows for the creation of a diverse array of novel molecular architectures with finely tuned reactivity. The presence of the nucleophilic amino group and the electrophilic chloro-substituted ring provides orthogonal handles for a variety of chemical transformations.
Researchers are actively exploring the derivatization of the 3-amino group to introduce a wide range of functionalities. For instance, the formation of Schiff bases through condensation with various aldehydes and ketones provides a straightforward method to introduce new carbon-nitrogen double bonds and expand the molecular framework. These Schiff bases can then serve as precursors for the synthesis of more complex heterocyclic systems, such as β-lactams, through cyclization reactions. nih.gov
The chloro-substituent at the 6-position is another key site for molecular elaboration. It is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. acs.orgnih.gov These reactions enable the introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively, leading to the construction of complex and diverse molecular scaffolds. The ability to selectively functionalize the C-6 position without disturbing the amino group at C-3 is a significant advantage in the design of intricate molecular architectures.
The interplay between the amino and chloro substituents can also be exploited to direct the regioselectivity of further reactions. For example, the electronic nature of the group attached to the 3-amino position can influence the reactivity of the chloro group in cross-coupling reactions. This allows for a degree of control over the synthetic outcome and the properties of the final products.
The design of these novel quinoline-based architectures is often guided by computational modeling and structure-activity relationship (SAR) studies. By systematically modifying the 3-Amino-6-chloroquinoline scaffold and evaluating the properties of the resulting derivatives, researchers can develop a deeper understanding of how structural changes impact reactivity and function, paving the way for the rational design of molecules with desired characteristics.
Methodological Advancements in Quinoline (B57606) Chemistry and Catalysis
The unique reactivity of 3-Amino-6-chloroquinoline dihydrochloride has spurred the development of new synthetic methods and catalytic systems for the functionalization of the quinoline core. A major focus in this area is the selective C-H functionalization, which offers a more atom-economical and efficient approach to modifying the quinoline ring compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov
Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in advancing C-H activation strategies for quinolines. nih.gov While much of the research has focused on the functionalization of the C2 and C8 positions of the quinoline ring, the presence of the directing amino group at the C3 position of this compound could potentially be harnessed to achieve regioselective C-H activation at adjacent or remote positions. The development of new ligand systems for these transition metal catalysts is crucial for controlling the regioselectivity and efficiency of these transformations.
For instance, palladium-catalyzed C-H arylation, alkenylation, and alkylation reactions could be explored to introduce new carbon-carbon bonds at various positions on the quinoline ring. The optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and additives, is essential for achieving high yields and selectivities.
Furthermore, the development of novel catalytic systems for the functionalization of the chloro group at the C6 position remains an active area of research. While palladium-catalyzed cross-coupling reactions are well-established, there is a continuous effort to develop more sustainable and efficient catalysts, including those based on more abundant and less expensive metals like nickel and copper. The exploration of photoredox catalysis and electrochemistry also presents exciting opportunities for developing new methods for the functionalization of this compound under mild and environmentally friendly conditions.
The table below summarizes some of the key palladium-catalyzed cross-coupling reactions that are applicable to the functionalization of chloroquinolines.
| Coupling Reaction | Reactant | Catalyst/Ligand System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C (Aryl) |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | C-N |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | C-C (Alkynyl) |
| Heck | Alkene | Pd(OAc)₂/PPh₃ | C-C (Alkenyl) |
| Stille | Organostannane | Pd(PPh₃)₄ | C-C (Aryl/Vinyl) |
These methodological advancements not only expand the synthetic toolbox for quinoline chemistry but also provide access to a wider range of functionalized derivatives of this compound for further investigation.
Interdisciplinary Research Potential of this compound as a Chemical Scaffold
The functionalized derivatives of this compound possess significant potential for application in a variety of interdisciplinary research fields, most notably in medicinal chemistry and materials science. The quinoline scaffold itself is considered a "privileged structure" in drug discovery, as it is found in a large number of biologically active compounds with a wide range of therapeutic applications. frontiersin.org
In medicinal chemistry , the 3-amino-6-chloroquinoline core can be elaborated to design and synthesize novel therapeutic agents. The ability to introduce diverse substituents at both the 3-amino and 6-chloro positions allows for the fine-tuning of the molecule's pharmacological properties, such as its binding affinity for specific biological targets, its pharmacokinetic profile, and its metabolic stability.
For example, derivatives of 3-Amino-6-chloroquinoline have been investigated for their potential as antimalarial, anticancer, antibacterial, and antiviral agents. nih.govmdpi.com The introduction of different functional groups can lead to compounds that interact with specific enzymes, receptors, or DNA, thereby exerting a therapeutic effect. The development of libraries of compounds based on the 3-Amino-6-chloroquinoline scaffold, coupled with high-throughput screening, is a powerful strategy for the discovery of new drug candidates.
In materials science , the planar and aromatic nature of the quinoline ring system, combined with the potential for extensive functionalization, makes derivatives of this compound attractive building blocks for the construction of novel organic materials. mdpi.com The introduction of electronically active or photoresponsive groups can lead to the development of materials with interesting optical and electronic properties.
For instance, quinoline derivatives can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to tune the electronic properties of the quinoline core through substitution allows for the rational design of materials with specific absorption and emission characteristics. Furthermore, the potential for these molecules to self-assemble into ordered structures could lead to the development of new functional materials with applications in nanotechnology and electronics.
The interdisciplinary potential of this compound is further enhanced by the possibility of creating hybrid materials that combine the properties of the quinoline scaffold with those of other functional moieties, such as polymers, nanoparticles, or biomolecules. This opens up exciting new avenues for the development of advanced materials with tailored properties for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 3-Amino-6-chloroquinoline dihydrochloride?
- Methodology : Synthesis typically involves multi-step reactions starting with chlorinated quinoline precursors. For example, one approach may involve nucleophilic substitution of 6-chloroquinoline derivatives with ammonia or protected amines under controlled conditions (e.g., refluxing in ethanol with a catalyst like Pd/C). Subsequent dihydrochloride salt formation is achieved via treatment with hydrochloric acid . Alternative routes may employ reductive amination or coupling reactions, as seen in structurally similar tetrahydroquinoline derivatives .
- Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to balance yield and purity. Monitor progress using TLC or HPLC .
Q. How should researchers handle this compound to ensure safety?
- Safety Protocol :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation and uncharacterized toxicity .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Storage : Keep in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis .
Q. What analytical techniques are essential for characterizing purity and structure?
- Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on aromatic protons (δ 7.0–8.5 ppm) and amine/chlorine substituents .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 223.06 for the free base) .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
- Approach :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., MIC testing against Staphylococcus aureus with ciprofloxacin as a positive control) .
- Structural Analogs : Compare activity with derivatives like 6-chloro-4-(trifluoromethyl)quinoline to isolate the role of the 3-amino group .
- Mechanistic Studies : Use fluorescence polarization or SPR to quantify target binding (e.g., enzyme inhibition kinetics) and rule off-target effects .
Q. What strategies optimize reaction conditions for higher yield and scalability?
- Optimization Parameters :
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling steps; Pd/C often provides >80% yield in amination reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via recrystallization .
- Scale-Up : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Stability Profile :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
